molecular formula C14H7F6N3O B12386799 4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One

4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One

Cat. No.: B12386799
M. Wt: 347.21 g/mol
InChI Key: YEINPIKXEQEWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a pyrazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrazolo[3,4-b]pyridin-6-one derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo-pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of trifluoromethyl groups via nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrazolo[3,4-b]pyridin-6-one derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6H-Pyrazolo[3,4-b]pyridin-6-one derivatives have diverse applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Potential inhibitors of enzymes or receptors due to their heterocyclic structure.

    Medicine: Investigated for their potential as therapeutic agents in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6H-Pyrazolo[3,4-b]pyridin-6-one derivatives involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The specific pathways and targets depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: A simpler analog without the trifluoromethyl groups.

    Trifluoromethyl-substituted heterocycles: Compounds with similar trifluoromethyl substitutions but different core structures.

Uniqueness

The presence of trifluoromethyl groups in 6H-Pyrazolo[3,4-b]pyridin-6-one derivatives imparts unique properties such as increased lipophilicity and metabolic stability, making them distinct from other similar compounds.

Properties

Molecular Formula

C14H7F6N3O

Molecular Weight

347.21 g/mol

IUPAC Name

4-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,7-dihydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H7F6N3O/c15-13(16,17)7-3-1-2-6(4-7)11-10-8(14(18,19)20)5-9(24)21-12(10)23-22-11/h1-5H,(H2,21,22,23,24)

InChI Key

YEINPIKXEQEWSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=CC(=O)NC3=NN2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.